molecular formula C8H9NO4S B2940568 5-Methyl-2-sulfamoylbenzoic acid CAS No. 1384725-79-4

5-Methyl-2-sulfamoylbenzoic acid

Cat. No.: B2940568
CAS No.: 1384725-79-4
M. Wt: 215.22
InChI Key: GRAMMQSCJBWGKK-UHFFFAOYSA-N
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Description

5-Methyl-2-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H9NO4S It is a derivative of benzoic acid, characterized by the presence of a methyl group at the 5-position and a sulfamoyl group at the 2-position

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-2-sulfamoylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folate synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-sulfamoylbenzoic acid is unique due to the specific positioning of the methyl and sulfamoyl groups on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-methyl-2-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAMMQSCJBWGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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